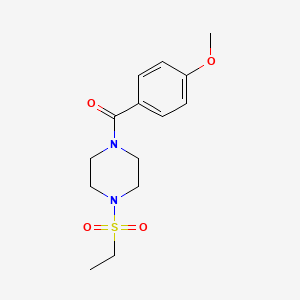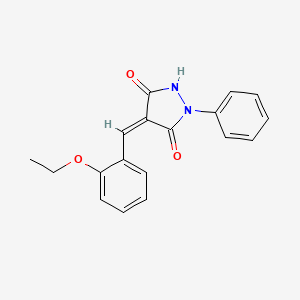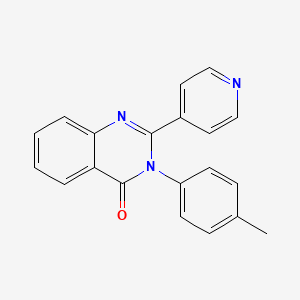![molecular formula C21H29N5O2 B5578806 8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)
8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is a structurally complex molecule that involves multiple functional groups and ring systems, indicative of its potential for diverse chemical reactivity and applications in various fields of chemistry and pharmacology. The focus will be on the scientific aspects of its synthesis, structure, and properties, excluding its drug use, dosage, and side effects as per the requirements.
Synthesis Analysis
The synthesis of related diazaspiro undecane derivatives typically involves intramolecular spirocyclization of substituted pyridines. This process often entails in situ activation of the pyridine ring, followed by intramolecular addition of an attached β-dicarbonyl nucleophile, demonstrating a general approach to constructing the diazaspiro[5.5]undecane skeleton (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is often conducted using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like DFT studies. These analyses reveal details about the compound's conformation, bond lengths, angles, and electronic structure, essential for understanding its chemical behavior and reactivity (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecan-3-ones and related compounds involves a variety of reactions, including those with electrophiles leading to spirocyclic adducts or derivatives. Such reactions highlight the compound's versatility and potential as an intermediate for further chemical transformations (Cordes, Murray, White, & Barrett, 2013).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their handling and application in synthesis and other areas. Detailed structural analysis, for instance, through X-ray crystallography, provides insights into the compound's solid-state conformation, contributing to the understanding of its physical characteristics.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the compound. Studies on related compounds have explored their reactivity patterns, showcasing the influence of the diazaspiro[5.5]undecan-3-one core on their chemical behavior. For example, reactions involving spirocyclization and functionalization at different positions on the core highlight the compound's chemical versatility (Yang, Xiao-fa, Padilla, & Rotstein, 2008).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of diazaspiro[5.5]undecane derivatives, including those similar to the queried compound, involves innovative chemical methodologies. For instance, the construction of 3,9-diazaspiro[5.5]undecane derivatives can be achieved through intramolecular spirocyclization of substituted pyridines, highlighting a method for constructing complex spirocyclic architectures from simpler precursors (Parameswarappa & Pigge, 2011). Furthermore, the synthesis of nitrogen-containing spiro heterocycles without the need for a catalyst, achieving high yields in a short reaction time, indicates the efficiency and innovation in the synthetic approaches to these compounds (Aggarwal, Vij, & Khurana, 2014).
Potential Biological and Medicinal Applications
Spiro compounds, including diazaspiro[5.5]undecane derivatives, have been explored for their biological and medicinal applications. For example, fluoroquinolone antibacterials substituted with diazaspiro[5.5]undecane have shown potent Gram-positive and Gram-negative activity (Culbertson, Sánchez, Gambino, & Sesnie, 1990), and specific 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have demonstrated significant antihypertensive activity (Clark, Caroon, Repke, Strosberg, Bitter, Okada, Michel, & Whiting, 1983). These findings underscore the therapeutic potential of diazaspiro[5.5]undecane derivatives in addressing cardiovascular diseases and bacterial infections.
Photophysical Studies and Materials Science Applications
The compound and its relatives have also found applications in materials science, as indicated by the photophysical studies of diazaspiro compounds. These studies provide insights into their solvent effects, fluorescence properties, and theoretical computational analyses (Aggarwal & Khurana, 2015), suggesting potential applications in optoelectronic materials and sensors.
Propiedades
IUPAC Name |
8-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-16(2)20-24-23-18(28-20)13-25-11-5-8-21(14-25)9-7-19(27)26(15-21)12-17-6-3-4-10-22-17/h3-4,6,10,16H,5,7-9,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWNCBGYKYVWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)CN2CCCC3(C2)CCC(=O)N(C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(5-Isopropyl-1,3,4-oxadiazol-2-YL)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)

![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)

![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5578769.png)
![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)
![3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate](/img/structure/B5578794.png)
![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)
![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)



![methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5578829.png)